molecular formula C9H6ClNO B11909949 7-Chloroquinolin-6-ol

7-Chloroquinolin-6-ol

Cat. No.: B11909949
M. Wt: 179.60 g/mol
InChI Key: IMNOKYAIEWZXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and a hydroxyl group at the 6th position in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinolin-6-ol can be achieved through various methods. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .

Another method involves the Doebner-Miller reaction, where aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants under reflux.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloroquinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloroquinolin-6-ol involves its interaction with various molecular targets. For example, its antimalarial activity is believed to be due to its ability to interfere with the heme detoxification process in the malaria parasite. Its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound with a wide range of biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

7-Chloroquinolin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloroquinolin-6-ol

InChI

InChI=1S/C9H6ClNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H

InChI Key

IMNOKYAIEWZXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)O

Origin of Product

United States

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